molecular formula C8H16N4 B12594679 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine CAS No. 623580-10-9

1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine

Cat. No.: B12594679
CAS No.: 623580-10-9
M. Wt: 168.24 g/mol
InChI Key: AQGUAGNTKCUCHX-UHFFFAOYSA-N
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Description

1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine is a synthetic organic compound that features both an aminobutyl group and a prop-2-ynyl group attached to a guanidine core. Guanidine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine typically involves the reaction of a guanidine derivative with appropriate aminobutyl and prop-2-ynyl precursors. One possible synthetic route could be:

    Step 1: Preparation of 4-aminobutylamine by the reduction of 4-nitrobutylamine.

    Step 2: Reaction of 4-aminobutylamine with cyanamide to form 1-(4-aminobutyl)guanidine.

    Step 3: Alkylation of 1-(4-aminobutyl)guanidine with propargyl bromide to yield this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The guanidine core can be reduced to form amines.

    Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-ynyl group can form covalent bonds with nucleophilic sites, while the guanidine core can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminobutyl)guanidine: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.

    1-(Prop-2-ynyl)guanidine: Lacks the aminobutyl group, which may influence its solubility and interaction with biological targets.

    1-(4-Aminobutyl)-3-methylguanidine: Contains a methyl group instead of a prop-2-ynyl group, which may alter its chemical properties and applications.

Uniqueness

1-(4-Aminobutyl)-3-(prop-2-ynyl)guanidine is unique due to the presence of both aminobutyl and prop-2-ynyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.

Properties

CAS No.

623580-10-9

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

2-(4-aminobutyl)-1-prop-2-ynylguanidine

InChI

InChI=1S/C8H16N4/c1-2-6-11-8(10)12-7-4-3-5-9/h1H,3-7,9H2,(H3,10,11,12)

InChI Key

AQGUAGNTKCUCHX-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=NCCCCN)N

Origin of Product

United States

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